Tingenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

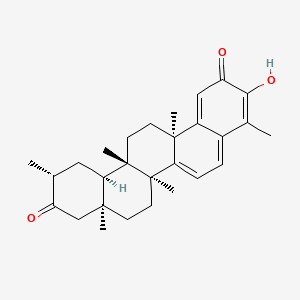

Tingenone is a quinone-methide triterpene isolated from plants of the family Celastraceae. This compound is known for its diverse biological activities, including cytotoxic, antimicrobial, and antinociceptive properties . This compound has been traditionally used in folk medicine for the treatment of pain and inflammatory diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tingenone can be isolated from the root bark of Maytenus chiapensis through chromatographic techniques . The isolation involves the use of n-hexane and diethyl ether as solvents . Additionally, this compound derivatives can undergo acid-catalyzed rearrangement reactions to form phenolic analogues . These reactions typically use acetone as a solvent and involve purification through flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from natural sources like Maytenus chiapensis remains a primary method. The use of high-performance liquid chromatography (HPLC) for the simultaneous quantification of this compound and other quinone-methide triterpenoids is a common practice in industrial settings .

Analyse Des Réactions Chimiques

Acid-Catalyzed Rearrangements

Tingenone derivatives can undergo acid-catalyzed rearrangements, leading to new compounds with potentially altered activities.

Interactions with Acetylcysteine Residues

Research indicates that rings A and B, which contain an α, ß-unsaturated carbonyl group, are essential for this compound's cytotoxic activity . The interaction between these positions and acetylcysteine residues suggests a likely mechanism of action .

Biological Activities

This compound exhibits diverse biological activities, contributing to its potential as a therapeutic agent:

-

Antitumoral Activity Quinone-methide triterpenes like this compound and pristimerin show marked cytotoxic activity, with IC50 values around 2 and 5 µM, respectively .

-

Peripheral Antinociception this compound induces peripheral antinociception through the activation of the L-arginine/NO/cGMP/KATP pathway . This suggests its potential as a new analgesic drug .

-

Opioidergic System Participation The opioidergic system may participate in the peripheral antinociception induced by this compound .

Comparison with Other Triterpenes

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Pristimerin | Pentacyclic triterpene | Antitumoral, anti-inflammatory | Stronger anti-inflammatory effects |

| Betulin | Pentacyclic triterpene | Antiviral, anticancer | More potent against viral infections |

| Oleanolic Acid | Pentacyclic triterpene | Hepatoprotective, anti-inflammatory | Known for liver protective effects |

| Ursolic Acid | Pentacyclic triterpene | Antioxidant, anticancer | Exhibits stronger antioxidant properties |

| This compound | Pentacyclic triterpene | Antitumoral, antinociceptive | Unique combination of antitumoral and antinociceptive properties; induces peripheral antinociception. |

This compound is unique due to its specific combination of antitumoral and antinociceptive properties, which are not as pronounced in many similar compounds. Its ability to induce peripheral antinociception sets it apart from other triterpenes that primarily focus on anticancer or anti-inflammatory activities.

Applications De Recherche Scientifique

Anticancer Properties

Cytotoxic Activity

Tingenone has demonstrated significant cytotoxic effects against various cancer cell lines. A study found that this compound exhibited an IC50 value of approximately 2 µM against adenocarcinoma cell lines, indicating potent anticancer activity. The structure-activity relationship suggests that specific molecular configurations are crucial for its efficacy .

Mechanism of Action

Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. For instance, a derivative known as tingenin B was shown to induce cell death in breast cancer stem cells (MCF-7s) by promoting apoptosis, characterized by increased Bax protein expression and decreased Bcl-2 phosphorylation .

Case Study: Breast Cancer

A focused study on breast cancer highlighted this compound's ability to target cancer stem cells, which are often resistant to conventional therapies. The compound's efficacy was evaluated in vitro with significant results supporting its potential as a therapeutic agent against resistant cancer phenotypes .

Analgesic Effects

Peripheral Antinociceptive Activity

this compound has been investigated for its analgesic properties. A study indicated that it activates cannabinoid receptors, leading to peripheral antinociceptive effects. This suggests potential applications in pain management therapies .

Anti-inflammatory Properties

This compound has also been noted for its anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions associated with chronic inflammation .

Summary of Applications

| Application | Mechanism/Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; targets cancer stem cells | |

| Analgesic | Activates cannabinoid receptors | |

| Anti-inflammatory | Modulates inflammatory pathways |

Future Research Directions

Further studies are warranted to elucidate the full therapeutic potential of this compound. Research should focus on:

- Mechanistic Studies: Understanding the detailed molecular pathways through which this compound exerts its effects.

- Clinical Trials: Evaluating the safety and efficacy of this compound in human subjects for both cancer treatment and pain management.

- Formulation Development: Exploring various formulations that enhance the bioavailability and therapeutic index of this compound.

Mécanisme D'action

Tingenone is compared with other quinone-methide triterpenes such as pristimerin and 22β-hydroxythis compound . These compounds share similar biological activities but differ in their specific molecular targets and potency. This compound is unique due to its dual activation of opioid and cannabinoid receptors, which is not commonly observed in other similar compounds .

Comparaison Avec Des Composés Similaires

- Pristimerin

- 22β-Hydroxytingenone

- Xuxuarine Fa

- Isoxuxuarine Fa

Propriétés

Numéro CAS |

50802-21-6 |

|---|---|

Formule moléculaire |

C28H36O3 |

Poids moléculaire |

420.6 g/mol |

Nom IUPAC |

(6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |

InChI |

InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28?/m1/s1 |

Clé InChI |

WSTYNZDAOAEEKG-JEVWOBKXSA-N |

SMILES |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

SMILES isomérique |

C[C@@H]1C[C@@H]2[C@@](CC[C@]3(C2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

SMILES canonique |

CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tingenone; Maitenin; Maytenin; Tingenin A; Tingenon; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.